3-Methyl-1,2,3-benzotriazin-4(3H)-one synthesis from 2-aminobenzamide
3-Methyl-1,2,3-benzotriazin-4(3H)-one synthesis from 2-aminobenzamide
The following guide details the precision synthesis of 3-Methyl-1,2,3-benzotriazin-4(3H)-one starting from 2-aminobenzamide . This protocol is designed for research and development applications, prioritizing scalability, regioselectivity, and safety.
Executive Summary
The 1,2,3-benzotriazin-4(3H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core motif for antineoplastic agents, phosphodiesterase inhibitors, and anesthetic compounds.[1] While various synthetic routes exist, the transformation from 2-aminobenzamide (anthranilamide) remains the most direct and atom-economical approach for laboratory-scale synthesis.
This guide delineates a robust two-stage workflow :
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Diazotization-Cyclization: Conversion of 2-aminobenzamide to the parent heterocycle, 1,2,3-benzotriazin-4(3H)-one.
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Regioselective N-Methylation: Alkylation of the N3-position using methyl iodide under controlled basic conditions to minimize O-alkylation byproducts.
Strategic Analysis & Mechanism
The synthesis relies on the inherent nucleophilicity of the amide nitrogen and the electrophilicity of the in-situ generated diazonium species.
Stage 1: Diazotization and Cyclization
The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine. Unlike typical diazonium salts which are often unstable, the presence of the ortho-amide group facilitates an immediate intramolecular nucleophilic attack by the amide nitrogen (N3) onto the diazonium nitrogen (N2). This "diazo-coupling" forms the stable triazine ring.
Stage 2: Regioselective Methylation
The parent 1,2,3-benzotriazin-4(3H)-one exhibits lactam-lactim tautomerism. Deprotonation yields an ambident anion capable of reacting at N3 (amide nitrogen) or O4 (oxygen).
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Thermodynamic Control: N-alkylation is generally favored due to the greater stability of the resulting amide bond compared to the imidate ester (O-alkyl).
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Reaction Conditions: The use of a soft alkylating agent (MeI) and a mild base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) maximizes N3-selectivity.
Pathway Visualization
The following diagram illustrates the reaction pathway, including the critical diazonium intermediate and the regiochemical outcome.
Figure 1: Synthetic pathway from 2-aminobenzamide to the N-methylated target via diazonium cyclization.
Experimental Protocols
Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one
This step involves the generation of a diazonium salt. Safety Warning: Diazonium salts can be explosive when dry. However, in this sequence, the intermediate cyclizes rapidly in solution. Maintain strict temperature control.
Reagents:
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2-Aminobenzamide (10.0 mmol)
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Sodium Nitrite (NaNO₂, 11.0 mmol)
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Hydrochloric Acid (HCl, 2M aqueous solution)
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Ethanol (optional, for recrystallization)
Protocol:
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Dissolution: Suspend 2-aminobenzamide (1.36 g, 10 mmol) in 2M HCl (15 mL) in a round-bottom flask. Cool the mixture to 0–5 °C using an ice-salt bath. Efficient stirring is crucial to prevent local hotspots.
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Diazotization: Dissolve NaNO₂ (0.76 g, 11 mmol) in a minimum amount of water (approx. 2-3 mL). Add this solution dropwise to the acidified amine suspension over 15 minutes, maintaining the internal temperature below 5 °C.
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Cyclization: Stir the mixture at 0–5 °C for 1 hour. The solution typically becomes clear as the diazonium salt forms, followed by the precipitation of the benzotriazinone product as cyclization occurs.
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Workup: Allow the reaction to warm to room temperature and stir for an additional 30 minutes. Filter the precipitate under vacuum.
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Purification: Wash the solid with cold water (3 x 10 mL) to remove residual acid and salts. Recrystallize from ethanol if necessary.
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Expected Yield: 75–85%
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Appearance: White to off-white solid.
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Step 2: Synthesis of 3-Methyl-1,2,3-benzotriazin-4(3H)-one
This step utilizes a standard Sɴ2 alkylation. Anhydrous conditions are recommended to prevent hydrolysis of the methylating agent.
Reagents:
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1,2,3-Benzotriazin-4(3H)-one (from Step 1, 5.0 mmol)
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Methyl Iodide (MeI, 6.0 mmol) (Caution: Neurotoxin/Carcinogen)
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Potassium Carbonate (K₂CO₃, anhydrous, 7.5 mmol)
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DMF (Dimethylformamide, anhydrous, 10 mL)
Protocol:
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Preparation: In a flame-dried flask under nitrogen atmosphere, dissolve 1,2,3-benzotriazin-4(3H)-one (0.74 g, 5 mmol) in anhydrous DMF (10 mL).
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Deprotonation: Add anhydrous K₂CO₃ (1.04 g, 7.5 mmol) to the solution. Stir at room temperature for 15 minutes to generate the amide anion.
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Alkylation: Add Methyl Iodide (0.37 mL, 6.0 mmol) dropwise via syringe.
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Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours. Monitor reaction progress by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
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Quench & Isolation: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate.
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Extraction (if no precipitate): If the product does not precipitate, extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via silica gel column chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes) to separate the major N3-methyl product from trace O-methyl byproducts.
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Expected Yield: 60–75%
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Characterization: ¹H NMR (CDCl₃) typically shows the N-Me singlet around δ 3.8–4.0 ppm.
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Key Data & Troubleshooting
Physicochemical Properties
| Compound | Formula | MW ( g/mol ) | Melting Point | Key Spectral Feature |
| 2-Aminobenzamide | C₇H₈N₂O | 136.15 | 111–113 °C | Broad NH₂ signals |
| 1,2,3-Benzotriazin-4(3H)-one | C₇H₅N₃O | 147.13 | 218–220 °C (dec) | NH signal >12 ppm |
| 3-Methyl-1,2,3-benzotriazin-4(3H)-one | C₈H₇N₃O | 161.16 | 120–122 °C | N-Me Singlet (~3.9 ppm) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Temperature too high (>5°C) | Ensure ice-salt bath is effective; add NaNO₂ slower. Diazonium salts decompose at higher temps. |
| Formation of Gum in Step 2 | Wet solvent or old reagents | Use anhydrous DMF and freshly dried K₂CO₃. Water competes with alkylation. |
| O-Alkylation Observed | Hard electrophile / Solvent | Avoid using dimethyl sulfate (harder electrophile) or highly polar protic solvents. Stick to MeI/DMF. |
References
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Core Synthesis (Diazotization): Vaughan, K., & Stevens, M. F. G. (1970). Journal of the Chemical Society C: Organic. "1,2,3-Benzotriazines. Part I. Synthesis of 1,2,3-benzotriazin-4(3H)-ones."
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Photochemical Applications & N-Substitution: Trevitt, A. J., & Keaveney, S. T. (2024).[2] The Journal of Organic Chemistry. "Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones."
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Alkylation Selectivity: Boulton, A. J., & Devi, P. (1988). Journal of the Chemical Society, Chemical Communications. "1-Methyl-1,2,3-benzotriazin-4(1H)-one." (Discusses regioselectivity challenges).
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Biological Activity Context: Zhang, W., et al. (2023).[3] Journal of Organic Chemistry. "1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives."
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
